molecular formula C22H23N3O3S B7693125 N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

Cat. No. B7693125
M. Wt: 409.5 g/mol
InChI Key: CAHVLQGBMAWSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as NS8593, is a potent and selective activator of small-conductance calcium-activated potassium channels (SK channels). These channels play a crucial role in regulating neuronal excitability, synaptic transmission, and plasticity, making NS8593 a promising candidate for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide acts as a positive allosteric modulator of SK channels, binding to a site on the channel distinct from the calcium-binding site. This results in an increase in the sensitivity of the channel to calcium, leading to an increase in channel activity and a decrease in neuronal excitability.
Biochemical and physiological effects:
N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to have a range of biochemical and physiological effects, including reducing the frequency and amplitude of spontaneous excitatory postsynaptic potentials (EPSPs), increasing the duration of action potentials, and reducing the frequency and amplitude of epileptiform discharges.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is its high selectivity for SK channels, making it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one limitation is that N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is not highly soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, including:
1. Investigating the potential therapeutic applications of N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction.
2. Developing more potent and selective SK channel activators based on the structure of N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide.
3. Studying the molecular mechanisms underlying the binding of N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide to SK channels and the resulting changes in channel activity.
4. Investigating the effects of N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide on other ion channels and neurotransmitter systems.
5. Developing more water-soluble formulations of N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide for use in experimental settings.

Synthesis Methods

N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of cyclohexanone with 2-phenylethylamine to form N-cyclohexyl-2-phenylethylamine, which is then reacted with benzenesulfonyl chloride to form N-cyclohexyl-2-phenylethylbenzenesulfonamide. Finally, this compound is reacted with chloroacetyl chloride to form N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide.

Scientific Research Applications

N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to enhance the activity of SK channels, leading to an increase in the duration of action potentials and a decrease in neuronal excitability.

properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-22(24-17-20-11-14-23-15-12-20)18-25(16-13-19-7-3-1-4-8-19)29(27,28)21-9-5-2-6-10-21/h1-12,14-15H,13,16-18H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHVLQGBMAWSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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